6-Butylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
6-Butylpiperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine carboxylic acids. It appears as a white crystalline powder that is soluble in water and has a molecular weight of 243.74 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-alkylation: Using alkyl halides to introduce the butyl group.
Carboxylation: Introducing the carboxylic acid group through reactions with carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for 6-Butylpiperidine-3-carboxylic acid hydrochloride are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Butylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a piperidone derivative.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Piperidone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-Butylpiperidine-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Butylpiperidine-3-carboxylic acid hydrochloride is not well-documented. like other piperidine derivatives, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The exact pathways and molecular targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: Lacks the butyl group, making it less hydrophobic.
N-Butylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Piperidine hydrochloride: Lacks both the butyl and carboxylic acid groups, making it a simpler structure.
Uniqueness
6-Butylpiperidine-3-carboxylic acid hydrochloride is unique due to the presence of both the butyl group and the carboxylic acid group, which confer specific chemical properties such as solubility, reactivity, and potential biological activity.
Properties
IUPAC Name |
6-butylpiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-3-4-9-6-5-8(7-11-9)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOXJOSRGKNIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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